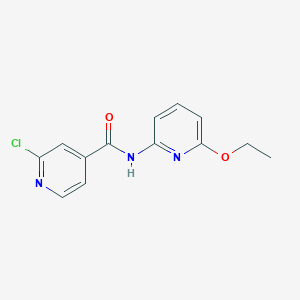
1-(5-(苯乙硫基)-1,3,4-噻二唑-2-基)-3-苯基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea, also known as PETT, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. PETT is a heterocyclic compound that contains a thiadiazole ring, a urea moiety, and a phenethylthio group.
科学研究应用
Advanced Catalysis
Silica-based nanoparticles, including functionalized silica nanoparticles, have emerged as promising catalysts due to their unique physiochemical properties. These nanoparticles can be tailored for specific catalytic reactions by modifying their surface properties. For instance, the surface modification of silica nanoparticles with organic ligands can enhance their catalytic activity and selectivity. Researchers have explored the use of these nanoparticles in various catalytic processes, such as oxidation reactions, hydrogenation, and Suzuki coupling reactions .
Drug Delivery
Functionalized silica nanoparticles offer an excellent platform for drug delivery systems. Their large surface area, tunable pore size, and biocompatibility make them ideal carriers for therapeutic agents. By attaching drug molecules to the nanoparticle surface or encapsulating them within the pores, scientists can achieve controlled release, targeted delivery, and improved bioavailability. These nanoparticles have been investigated for delivering anticancer drugs, antibiotics, and other therapeutic compounds .
Biomedical Applications
Silica-based nanoparticles find applications in biomedicine, ranging from imaging to therapy. They can be functionalized with fluorescent dyes, antibodies, or peptides for targeted imaging of specific tissues or cells. Additionally, researchers have explored their use in photothermal therapy, where the nanoparticles absorb light and convert it into heat, selectively destroying cancer cells. Silica nanoparticles also play a role in tissue engineering and regenerative medicine .
Environmental Remediation
Functionalized silica nanoparticles contribute to environmental cleanup efforts. They can adsorb heavy metals, organic pollutants, and dyes from contaminated water sources. Surface modifications enhance their adsorption capacity and selectivity. Researchers have investigated their use in treating wastewater from industrial processes, reducing environmental pollution .
Wastewater Treatment
Silica nanoparticles, when functionalized, can efficiently remove contaminants from wastewater. Their high surface area allows for effective adsorption of pollutants, while surface modifications improve their stability and reusability. These nanoparticles have been studied for removing heavy metals, organic compounds, and even microorganisms from water .
Other Applications
Beyond the mentioned fields, functionalized silica nanoparticles have found applications in areas like sensor technology, gas separation, and as carriers for enzymes and proteins. Their versatility continues to inspire innovative research and development across multiple disciplines .
属性
IUPAC Name |
1-phenyl-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c22-15(18-14-9-5-2-6-10-14)19-16-20-21-17(24-16)23-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDIGABVMNDGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648096.png)
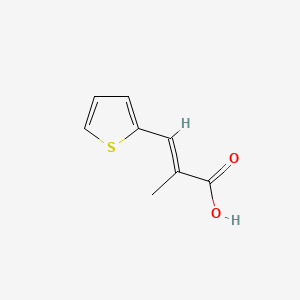
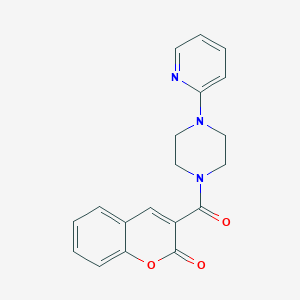
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2648104.png)
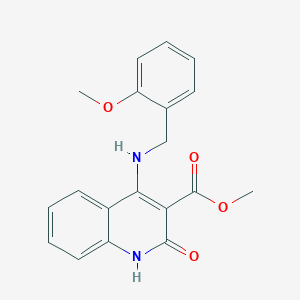
![N-(3-chloro-2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2648107.png)
![(5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2648108.png)

![ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B2648110.png)

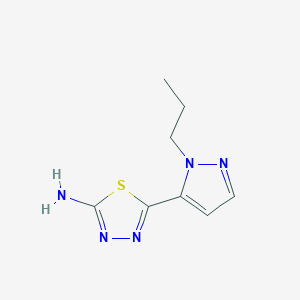
![N-(1-cyanopropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2648114.png)
![9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2648116.png)
